molecular formula C26H20FNO5 B357041 ethyl 4-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}benzoate CAS No. 425609-85-4

ethyl 4-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}benzoate

Cat. No.: B357041
CAS No.: 425609-85-4
M. Wt: 445.4g/mol
InChI Key: UOUANPRDIDIDAM-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound that belongs to the class of esters. This compound features a pyrrole ring, which is a five-membered heterocyclic structure containing nitrogen. The presence of benzoyl and fluorophenyl groups adds to its structural complexity and potential biological activity.

Properties

CAS No.

425609-85-4

Molecular Formula

C26H20FNO5

Molecular Weight

445.4g/mol

IUPAC Name

ethyl 4-[(3E)-2-(2-fluorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C26H20FNO5/c1-2-33-26(32)17-12-14-18(15-13-17)28-22(19-10-6-7-11-20(19)27)21(24(30)25(28)31)23(29)16-8-4-3-5-9-16/h3-15,22,29H,2H2,1H3/b23-21+

InChI Key

UOUANPRDIDIDAM-XTQSDGFTSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4F

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CC=C4F

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}benzoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl benzoate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. This is followed by cyclization with a suitable amine to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. The reaction conditions are optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of bacterial cell wall synthesis or disruption of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzoate
  • Ethyl 4-fluorobenzoate
  • Ethyl 3-(4-fluorophenyl)-3-oxopropanoate

Uniqueness

Ethyl 4-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate is unique due to its combination of a pyrrole ring with benzoyl and fluorophenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

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